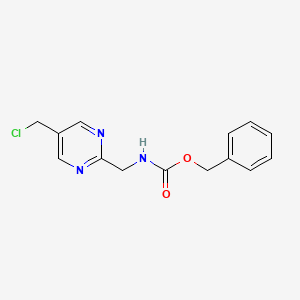
Benzyl ((5-(chloromethyl)pyrimidin-2-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl ((5-(chloromethyl)pyrimidin-2-yl)methyl)carbamate is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ((5-(chloromethyl)pyrimidin-2-yl)methyl)carbamate typically involves the reaction of a pyrimidine derivative with benzyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the formation of the carbamate linkage.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of advanced techniques such as continuous flow chemistry can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: The chloromethyl group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrimidine ring or the benzyl group.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions, resulting in the formation of the corresponding amine and benzyl alcohol.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles such as amines and thiols can react with the chloromethyl group.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products:
Substitution Products: Various substituted pyrimidine derivatives.
Oxidation Products: Oxidized forms of the pyrimidine ring or benzyl group.
Hydrolysis Products: Benzyl alcohol and the corresponding amine.
Scientific Research Applications
Benzyl ((5-(chloromethyl)pyrimidin-2-yl)methyl)carbamate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of Benzyl ((5-(chloromethyl)pyrimidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity or alteration of receptor function.
Comparison with Similar Compounds
Benzyl (2-methanesulfonyl-pyrimidin-5-yl)methyl-amine: Shares a similar pyrimidine core but with different substituents.
Pyrimido[1,2-a]benzimidazoles: Another class of pyrimidine derivatives with distinct structural features and biological activities.
Uniqueness: Benzyl ((5-(chloromethyl)pyrimidin-2-yl)methyl)carbamate is unique due to the presence of the chloromethyl group, which imparts specific reactivity and potential for covalent modification of biological targets. This makes it a valuable compound for the development of targeted therapeutic agents and functional materials.
Properties
CAS No. |
944901-32-0 |
|---|---|
Molecular Formula |
C14H14ClN3O2 |
Molecular Weight |
291.73 g/mol |
IUPAC Name |
benzyl N-[[5-(chloromethyl)pyrimidin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C14H14ClN3O2/c15-6-12-7-16-13(17-8-12)9-18-14(19)20-10-11-4-2-1-3-5-11/h1-5,7-8H,6,9-10H2,(H,18,19) |
InChI Key |
RHWKWYVTOBHJLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=NC=C(C=N2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















